Cas no 1638761-27-9 ((2R)-azetidine-2-carbonitrile;hydrochloride)

(2R)-azetidine-2-carbonitrile;hydrochloride 化学的及び物理的性質
名前と識別子
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- (2R)-AZETIDINE-2-CARBONITRILE HCL
- (R)-azetidine-2-carbonitrile HCl
- (2R)-azetidine-2-carbonitrile hydrochloride
- (2R)-azetidine-2-carbonitrile;hydrochloride
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- MDL: MFCD28501947
- インチ: 1S/C4H6N2.ClH/c5-3-4-1-2-6-4;/h4,6H,1-2H2;1H/t4-;/m1./s1
- InChIKey: IWOCNUXQBJPJPA-PGMHMLKASA-N
- SMILES: C([C@@H]1NCC1)#N.Cl
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 7
- 回転可能化学結合数: 0
(2R)-azetidine-2-carbonitrile;hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ3114-2-250MG |
(2R)-azetidine-2-carbonitrile;hydrochloride |
1638761-27-9 | 95% | 250MG |
¥ 1,920.00 | 2023-04-14 | |
Chemenu | CM507464-1g |
(R)-Azetidine-2-carbonitrilehydrochloride |
1638761-27-9 | 98% | 1g |
$923 | 2023-02-02 | |
Ambeed | A506587-10g |
(R)-Azetidine-2-carbonitrile hydrochloride |
1638761-27-9 | 98+% | 10g |
$3614.0 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ3114-2-500.0mg |
(2R)-azetidine-2-carbonitrile;hydrochloride |
1638761-27-9 | 95% | 500.0mg |
¥3201.0000 | 2024-07-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ3114-2-1G |
(2R)-azetidine-2-carbonitrile;hydrochloride |
1638761-27-9 | 95% | 1g |
¥ 4,798.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ3114-2-5G |
(2R)-azetidine-2-carbonitrile;hydrochloride |
1638761-27-9 | 95% | 5g |
¥ 14,394.00 | 2023-04-14 | |
Advanced ChemBlocks | P47634-1G |
(2R)-azetidine-2-carbonitrile hydrochloride |
1638761-27-9 | 97% | 1G |
$1,125 | 2023-09-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ3114-2-1g |
(2R)-azetidine-2-carbonitrile;hydrochloride |
1638761-27-9 | 95% | 1g |
¥4797.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ3114-2-5g |
(2R)-azetidine-2-carbonitrile;hydrochloride |
1638761-27-9 | 95% | 5g |
¥14394.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ3114-2-250.0mg |
(2R)-azetidine-2-carbonitrile;hydrochloride |
1638761-27-9 | 95% | 250.0mg |
¥1920.0000 | 2024-07-24 |
(2R)-azetidine-2-carbonitrile;hydrochloride 関連文献
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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5. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
(2R)-azetidine-2-carbonitrile;hydrochlorideに関する追加情報
Introduction to (2R)-Azetidine-2-Carbonitrile Hydrochloride (CAS No. 1638761-27-9)
Azetidine, a four-membered ring heterocyclic compound, has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique structural properties and potential applications in drug discovery. Among its various derivatives, (2R)-azetidine-2-carbonitrile hydrochloride stands out as a promising compound with distinct stereochemical and functional group attributes. This compound, identified by the CAS number 1638761-27-9, has been extensively studied for its role in medicinal chemistry and as a building block in the synthesis of bioactive molecules.
The carbonitrile group attached to the azetidine ring introduces electronic and steric effects that significantly influence the compound's reactivity and biological activity. The hydrochloride salt form enhances its solubility and stability, making it an ideal candidate for various chemical transformations. Recent studies have explored the potential of (2R)-azetidine-2-carbonitrile hydrochloride in the development of novel therapeutics targeting neurodegenerative diseases, inflammation, and cancer.
One of the most notable advancements involves the use of (2R)-azetidine-2-carbonitrile hydrochloride as a chiral building block in asymmetric synthesis. Researchers have successfully employed this compound to construct complex molecular architectures with high enantioselectivity, paving the way for the creation of enantiopure drugs. The stereochemistry of this compound plays a crucial role in determining its interactions with biological targets, making it a valuable tool in drug design.
Furthermore, the carbonitrile group has been exploited in click chemistry reactions, enabling the rapid assembly of bioactive molecules. This approach has significantly accelerated drug discovery processes, particularly in the development of small-molecule inhibitors for protein kinases and other therapeutic targets. The combination of azetidine's flexibility and the reactivity of the carbonitrile group makes this compound a versatile precursor in medicinal chemistry.
Recent research has also focused on the pharmacokinetic properties of (2R)-azetidine-2-carbonitrile hydrochloride, with studies investigating its absorption, distribution, metabolism, and excretion (ADME) profiles. These studies have provided valuable insights into optimizing drug delivery systems and improving bioavailability. The compound's ability to penetrate cellular membranes efficiently suggests its potential as a carrier for delivering therapeutic agents across biological barriers.
In addition to its medicinal applications, (2R)-azetidine-2-carbonitrile hydrochloride has found utility in materials science. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. Researchers have explored its potential as a component in light-emitting diodes (LEDs) and photovoltaic materials, highlighting its versatility beyond traditional pharmaceutical applications.
The synthesis of (2R)-azetidine-2-carbonitrile hydrochloride involves multi-step processes that require precise control over stereochemistry and functional group transformations. Recent advancements in catalytic asymmetric synthesis have enabled more efficient routes to this compound, reducing production costs and improving scalability. These developments have made it more accessible for both academic research and industrial applications.
In conclusion, (2R)-azetidine-2-carbonitrile hydrochloride (CAS No. 1638761-27-9) is a versatile compound with significant potential in drug discovery, materials science, and chemical synthesis. Its unique structural features, coupled with recent advancements in synthetic methodologies and pharmacological studies, position it as a key player in advancing scientific research across multiple disciplines.
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